molecular formula C44H58FeO2P2 B12443200 [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron

Cat. No.: B12443200
M. Wt: 736.7 g/mol
InChI Key: PYPCLAWQZXWEDV-KNTSYIIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple phosphane ligands and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the coordination of phosphane ligands to an iron center. This can be achieved through various synthetic routes, including:

    Ligand Exchange Reactions: Starting with an iron precursor, such as iron chloride, and introducing the phosphane ligands under controlled conditions.

    Reductive Coupling: Using reducing agents to facilitate the formation of the iron-phosphane complex.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis and easy monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Ligand exchange reactions where one or more ligands are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron-oxo complexes, while reduction may yield iron-hydride complexes.

Scientific Research Applications

Chemistry

In chemistry, [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Biology

In biology, organometallic compounds like this one are studied for their potential use in medicinal chemistry, including as anticancer agents and enzyme inhibitors.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of such compounds, particularly in targeted drug delivery and imaging.

Industry

In industry, these compounds are used in the development of new materials, including polymers and nanomaterials, due to their unique electronic and structural properties.

Mechanism of Action

The mechanism by which [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. This can include:

    Catalytic Activity: Facilitating chemical reactions by lowering activation energy.

    Binding to Biomolecules: Interacting with proteins, DNA, or other biomolecules to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A well-known organometallic compound with a similar iron center.

    Iron Carbonyls: Compounds featuring iron coordinated to carbon monoxide ligands.

    Iron Phosphine Complexes: Similar compounds with different phosphine ligands.

Uniqueness

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the resulting electronic and steric properties. This uniqueness can lead to distinct reactivity and applications compared to other iron-based organometallic compounds.

Properties

Molecular Formula

C44H58FeO2P2

Molecular Weight

736.7 g/mol

IUPAC Name

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C39H48O2P2.C5H10.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-13,15-16,18-19,21-24,31,34,37H,14,17,20H2,1-9H3;1-5H2;/t31-,34?,37?;;/m0../s1

InChI Key

PYPCLAWQZXWEDV-KNTSYIIFSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe]

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.